n-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine

PDE5 inhibition phosphodiesterase quinazolinamine

Procurement managers often face delays sourcing niche quinazoline probes for selectivity panels. This compound solves that gap as a ready-to-ship PDE5 reference standard with verified bioactivity. Key differentiators include: documented PDE5 IC50 of 1.3 µM, enabling precise off-target liability assessment; benzylamine scaffold orthogonal to sildenafil/tadalafil chemotypes, ensuring clean phenotypic validation; and microwave-assisted synthetic route facilitating rapid analog generation. Supplied with full Certificate of Analysis and ambient-eligible global shipping.

Molecular Formula C18H18ClN3O3
Molecular Weight 359.8 g/mol
Cat. No. B12272712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine
Molecular FormulaC18H18ClN3O3
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC=C(C=C3)Cl)OC)OC
InChIInChI=1S/C18H18ClN3O3/c1-23-14-8-13-15(17(25-3)16(14)24-2)21-10-22-18(13)20-9-11-4-6-12(19)7-5-11/h4-8,10H,9H2,1-3H3,(H,20,21,22)
InChIKeyLHBOTJAKRHYQRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine: A 4-Benzylaminoquinazoline Tool Compound for PDE5 and Kinase Selectivity Profiling


N-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine (CAS 150450-07-0) is a synthetic small-molecule quinazoline derivative featuring a 4-chlorobenzylamine side chain and a 6,7,8-trimethoxy substitution pattern on the quinazoline core. It belongs to the 4-aminoquinazoline class, a privileged scaffold in kinase inhibitor discovery [1]. Unlike the classical 4-anilinoquinazoline EGFR inhibitors (e.g., gefitinib, erlotinib) that bear a direct N-aryl linkage, this compound incorporates a benzylamine spacer (N-CH₂-aryl), which alters conformational flexibility, target engagement profile, and physicochemical properties [2]. Its primary documented bioactivity is inhibition of cGMP-specific 3',5'-cyclic phosphodiesterase (PDE5) with an IC₅₀ of 1.3 µM [3], distinguishing it from typical quinazoline kinase inhibitors.

Workflow Phosphodiesterase selectivity profiling
Selection Benzylaminoquinazoline scaffold
Use Context Kinase vs. PDE5 selectivity benchmarking

Why N-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine Cannot Be Replaced by Generic 4-Anilinoquinazoline EGFR Inhibitors


Substituting N-[(4-chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine with a classical 4-anilinoquinazoline (e.g., gefitinib, erlotinib, or the 3-chloroanilino analog) would fundamentally alter target selectivity. The benzylamine linker (N-CH₂-aryl) in this compound introduces a rotational degree of freedom absent in directly N-aryl-linked analogs, which critically modifies the pharmacophore geometry [1]. This structural divergence is evidenced by the compound's documented PDE5 IC₅₀ of 1.3 µM [2], whereas the structurally closest anilino comparator—N-(3-chlorophenyl)-6,7,8-trimethoxyquinazolin-4-amine—shows only weak EGFR inhibition (IC₅₀ ~100 µM) [3]. Simply interchanging these compounds in a PDE5- or kinase-selectivity profiling study would yield non-comparable datasets and potentially misleading structure–activity relationship (SAR) conclusions, as the benzyl spacer redirects target engagement away from the ATP-binding pocket typically occupied by 4-anilinoquinazolines.

Benzylamine linker alters pharmacophore geometry relative to anilino analogs, redirecting target engagement.
Selectivity profile differs from classical 4-anilinoquinazoline EGFR inhibitors; PDE5 activity may not translate.
Direct substitution may produce non-comparable SAR datasets without target-profile validation.

Quantitative Differentiation Evidence: N-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine vs. Closest Analogs


PDE5 Inhibitory Activity: Target Compound vs. Literature Baseline

N-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine inhibits cGMP-specific 3',5'-cyclic phosphodiesterase (PDE5) from porcine aorta with an IC₅₀ of 1.30 × 10³ nM (1.3 µM) [1]. No direct head-to-head comparator data are available from the same assay for the closest benzyl analogs (e.g., 3-chloro or 3,4-dichloro variants). However, as a class-level baseline, the potent PDE5 inhibitor sildenafil exhibits an IC₅₀ of approximately 3.5 nM in comparable PDE5 assays [2]. The target compound is therefore approximately 370-fold less potent than sildenafil under standard PDE5 assay conditions, placing it in a moderate-affinity range suitable for tool compound applications rather than high-potency pharmacological studies.

PDE5 Inhibition
Class-level inference
IC₅₀ 1.3 µM (porcine PDE5)
Reported moderate-affinity PDE5 ligand context
Class-level comparison to sildenafil (3.5 nM human PDE5); different enzyme sources
PDE5 inhibition phosphodiesterase quinazolinamine

EGFR Inhibition: 4-Chlorobenzyl vs. 3-Chloroanilino Comparison

A structurally related compound, N-(3-chlorophenyl)-6,7,8-trimethoxyquinazolin-4-amine (the 3-chloroanilino analog lacking the benzyl methylene spacer), displays an IC₅₀ of 1.00 × 10⁵ nM (100 µM) against EGFR preactivated with EGF, measured by [γ-³²P]ATP transfer to poly(GAT) substrate [1]. This extremely weak EGFR affinity contrasts sharply with the target compound's documented PDE5 activity [2], suggesting that the benzylamine spacer in N-[(4-chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine redirects target engagement away from EGFR. Although the two compounds differ in both the chlorine position (para vs. meta) and the linker (benzyl vs. anilino), the approximately 77-fold difference in target preference (PDE5 IC₅₀ 1.3 µM vs. EGFR IC₅₀ 100 µM) across distinct enzyme classes supports the hypothesis that the benzyl spacer confers divergent pharmacological selectivity relative to classical 4-anilinoquinazoline EGFR inhibitors.

PDE5 vs. EGFR Selectivity
Cross-study comparable
Target: PDE5 IC₅₀ 1.3 µM
3-Cl-anilino analog: EGFR IC₅₀ 100 µM
Benzylamine spacer redirects enzyme selectivity profile
Different assays and substituent positions; para-Cl benzyl vs. meta-Cl anilino
EGFR inhibition kinase selectivity quinazoline scaffold

Physicochemical Differentiation: LogP and Hydrogen Bond Properties vs. Classical 4-Anilinoquinazolines

The computed physicochemical properties of N-[(4-chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine include a topological polar surface area (TPSA) of 65.5 Ų and an XLogP3 of 3.9 [1]. In comparison, the classical EGFR inhibitor gefitinib (a 4-anilinoquinazoline) has a TPSA of 68.7 Ų and a logP of approximately 4.1 [2], while erlotinib has a TPSA of 74.7 Ų and a logP of approximately 3.2 [3]. The target compound occupies a distinct lipophilicity–polarity space relative to these approved drugs, with lower TPSA and moderate logP that may favor blood–brain barrier penetration or alter plasma protein binding profiles. These differences are directly attributable to the 6,7,8-trimethoxy substitution pattern and the benzylamine side chain, which collectively modify hydrogen-bond acceptor count (6 vs. 7 for gefitinib) and rotatable bond count (6 vs. 8 for gefitinib).

Physicochemical Profile
Cross-study comparable
TPSA 65.5 Ų; XLogP3 3.9
Distinct lipophilicity–polarity space supports CNS penetration model
Computed properties; compared to gefitinib/erlotinib as reference
lipophilicity TPSA drug-likeness physicochemical profiling

Synthetic Accessibility and Purity: Microwave-Assisted Synthesis Enables Efficient Procurement

N-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine is synthesized via nucleophilic substitution of 6,7,8-trimethoxy-4-chloroquinazoline with 4-chlorobenzylamine [1]. A microwave-assisted protocol reported by Liu et al. (2008) achieves this reaction in isopropyl alcohol under microwave irradiation, providing a simple and efficient method for producing novel 6,7,8-trimethoxy N-substituted-4-aminoquinazoline compounds in good yield and short reaction time [2]. The starting material, 6,7,8-trimethoxy-4-chloroquinazoline, is derived from naturally abundant gallic acid via a well-established synthetic route [3]. Commercially, the compound is available at purities of 95–98% from multiple vendors (AKSci, Amatek Scientific, Leyan) [4]. This contrasts with some less accessible 6,7-dimethoxy or 5,6,7-trimethoxy regioisomers that require more complex synthetic sequences, making the 6,7,8-trimethoxy benzylaminoquinazoline series a tractable scaffold for rapid analog generation.

Synthetic Route
Supporting evidence
Microwave-assisted; commercial purity 95–98%
Reliable procurement for SAR library generation
Multi-vendor availability from gallic acid-derived chloroquinazoline
microwave synthesis benzylamine coupling 4-chloroquinazoline

Research and Procurement Application Scenarios for N-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine


PDE5 Tool Compound for Phosphodiesterase Selectivity Profiling Panels

With a documented PDE5 IC₅₀ of 1.3 µM [1], N-[(4-chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine serves as a structurally distinct PDE5 ligand for inclusion in phosphodiesterase isoform selectivity panels. Its benzylaminoquinazoline scaffold differs fundamentally from sildenafil-like pyrazolopyrimidinones and tadalafil-like β-carbolines, enabling orthogonal chemical probe studies to validate PDE5-dependent phenotypes without the confounding pharmacology associated with classical PDE5 inhibitor chemotypes.

Kinase vs. Phosphodiesterase Selectivity Benchmarking in Quinazoline SAR Programs

The compound's divergent target profile—moderate PDE5 activity [1] combined with the extremely weak EGFR activity observed for its anilino analog (~100 µM) [2]—positions it as a selectivity benchmarking tool. Medicinal chemistry teams developing quinazoline-based kinase inhibitors can use this compound to assess whether structural modifications inadvertently introduce PDE5 off-target liability, a concern given the shared ATP- and cyclic nucleotide-binding architecture of kinase and phosphodiesterase active sites.

CNS-Penetrant Quinazoline Probe Design Starting Point

The compound's computed TPSA of 65.5 Ų and XLogP3 of 3.9 [3] place it within favorable CNS drug-like space (TPSA < 70 Ų, logP 2–4). Researchers exploring quinazoline-based CNS therapeutics can use this scaffold as a starting point for blood–brain barrier penetration studies, as its physicochemical properties predict better CNS partitioning than gefitinib (TPSA 68.7 Ų) or erlotinib (TPSA 74.7 Ų), which are predominantly peripherally restricted [4].

Microwave-Assisted SAR Exploration of Benzylaminoquinazoline Libraries

The established microwave-assisted synthetic protocol using 4-chloroquinazoline and benzylamines [5] enables rapid parallel synthesis of analogs with varied benzyl substitution patterns. Procurement of the parent 4-chlorobenzyl compound as a reference standard allows medicinal chemistry groups to benchmark new analogs directly against a well-characterized member of the series, accelerating SAR table generation without requiring de novo synthesis of the reference compound.

Application
Selection Property
Validation Focus
Phosphodiesterase selectivity profiling
Benzylaminoquinazoline scaffold
PDE5 isoform inhibition context
Kinase–PDE selectivity benchmarking
Divergent enzyme selectivity profile
Cross-target SAR interpretation
CNS penetration research
Low TPSA / moderate logP profile
Blood–brain barrier penetration model
Quinazoline SAR library synthesis
Microwave-accessible benzylamine coupling
Reference standard for analog benchmarking
Quote Request

Request a Quote for n-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.